1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Catalog No.
S661336
CAS No.
2469-55-8
M.F
C10H28N2OSi2
M. Wt
248.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(3-aminopropyl)tetramethyldisiloxane

CAS Number

2469-55-8

Product Name

1,3-Bis(3-aminopropyl)tetramethyldisiloxane

IUPAC Name

3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine

Molecular Formula

C10H28N2OSi2

Molecular Weight

248.51 g/mol

InChI

InChI=1S/C10H28N2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-12H2,1-4H3

InChI Key

GPXCORHXFPYJEH-UHFFFAOYSA-N

SMILES

C[Si](C)(CCCN)O[Si](C)(C)CCCN

Canonical SMILES

C[Si](C)(CCCN)O[Si](C)(C)CCCN

Curing Agent for Epoxy Molding Compounds

,3-Bis(3-aminopropyl)tetramethyldisiloxane finds application as a curing agent for epoxy molding compounds used in high-reliability semiconductor devices. These devices require robust and reliable packaging to protect the delicate internal components from environmental factors and ensure proper electrical performance. The specific properties of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, such as its ability to form strong covalent bonds with epoxy resins, contribute to the creation of durable and reliable encapsulations for these devices [1].

Source

[1] 1,3-Bis(aminopropyl)tetramethyldisiloxane, 94%, Thermo Scientific Chemicals

Synthesis of Siloxane-Urea Copolymers

Another area of scientific research utilizing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane involves the synthesis of siloxane-urea copolymers. These copolymers possess unique properties that combine the flexibility and water resistance of siloxane segments with the strong hydrogen bonding and thermal stability of urea units [2]. This combination makes them promising candidates for various applications, including adhesives, coatings, and membranes. The presence of amine groups in 1,3-Bis(3-aminopropyl)tetramethyldisiloxane allows it to react with diisocyanates, forming the urea linkages and leading to the formation of these novel copolymers [2].

Source

[2] 1,3-Bis(3-aminopropyl)tetramethyldisiloxane | ChemicalBook

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a siloxane compound characterized by its unique structure, which includes two 3-aminopropyl groups attached to a tetramethyldisiloxane backbone. Its molecular formula is C10H28N2O2Si2C_{10}H_{28}N_{2}O_{2}Si_{2} with a molecular weight of approximately 248.52 g/mol. The compound appears as a clear, colorless to pale yellow liquid and possesses alkaline properties due to the presence of amine functional groups .

  • Skin and Eye Contact: BTAMDS is corrosive and can cause severe skin burns and eye damage [].
  • Inhalation: Inhalation of BTAMDS vapors can irritate the respiratory tract [].
  • Flammability: While not readily flammable, BTAMDS can react exothermically (with heat release) with strong oxidizing agents [].
, particularly as a curing agent in epoxy systems. It reacts with epoxy groups to form cross-linked networks, enhancing the thermal and mechanical properties of the resulting materials. Additionally, it can undergo hydrosilylation reactions, where it reacts with silanes under catalytic conditions to form siloxane linkages .

The synthesis of 1,3-bis(3-aminopropyl)tetramethyldisiloxane typically involves several steps:

  • Hydrosilylation: The reaction begins with the addition of a trialkylsilyl compound (such as N,N-bis(trimethylsilyl)allylamine) to a silane under platinum catalysis at elevated temperatures.
  • Desilylation: Following hydrosilylation, an alcohol (e.g., methanol or ethanol) is introduced to remove protective silyl groups.
  • Hydrolysis: The product is hydrolyzed to liberate the final compound, often requiring careful separation techniques to minimize by-products .

1,3-Bis(3-aminopropyl)tetramethyldisiloxane has several applications:

  • Curing Agent: It is primarily used as a curing agent for epoxy molding compounds in high-reliability semiconductor devices.
  • Modifier: It serves as a modifier for polyimides and polyamides, improving their thermal stability and mechanical properties.
  • Endcapping Agent: The compound is utilized in synthesizing aminopropyl-terminated silicone fluids and silicone-epoxy copolymers .

Interaction studies involving 1,3-bis(3-aminopropyl)tetramethyldisiloxane focus on its reactivity with various substrates in polymer chemistry. The unique structure allows it to engage in hydrogen bonding and other interactions that enhance material properties when incorporated into polymer matrices. Research indicates that its specific amine substitution pattern contributes to improved reactivity compared to other similar compounds .

Several compounds share structural similarities with 1,3-bis(3-aminopropyl)tetramethyldisiloxane. Here are some examples:

Compound NameStructure TypeUnique Features
3-AminopropyltriethoxysilaneSilaneUsed for surface modification of materials
Bis(3-aminopropyl)methylsiloxaneSiloxaneExhibits different reactivity due to methyl substitution
1,3-Bis(aminopropyl)-1,1,3-trimethylsiloxaneSiloxaneDifferent alkyl branching leading to varied properties

The uniqueness of 1,3-bis(3-aminopropyl)tetramethyldisiloxane lies in its specific arrangement of functional groups and siloxane backbone, which enhances its reactivity and compatibility in various polymer applications compared to its analogs .

1,3-Bis(3-aminopropyl)tetramethyldisiloxane (CAS No. 2469-55-8) is a bifunctional organosilicon compound characterized by a central disiloxane backbone (-Si-O-Si-) flanked by two dimethylsilane groups. Each silicon atom is further bonded to a 3-aminopropyl chain (-CH2CH2CH2NH2). Its systematic IUPAC name is 3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine, while common synonyms include tetramethyl-1,3-bis(3-aminopropyl)disiloxane and bis(3-aminopropyl)tetramethyldisiloxane.

The molecular formula is C10H28N2OSi2, with a molar mass of 248.52 g/mol. The compound’s structure enables dual reactivity: the siloxane groups interact with inorganic substrates, while the primary amines participate in organic reactions.

Molecular Characteristics and Classification

This compound is classified as a diamino-functionalized disiloxane, belonging to the broader category of organosilane coupling agents. Key physical properties include:

PropertyValueSource
Boiling Point132–142°C (11–11.5 mmHg)
Density (20°C)0.897–0.901 g/mL
Refractive Index (n20/D)1.450–1.451
Flash Point91°C

The liquid exhibits slight water solubility but hydrolyzes under neutral conditions. Its air-sensitive nature necessitates storage under inert atmospheres.

Historical Development and Academic Significance

First synthesized via hydrosilylation and desilylation reactions in the late 20th century, this compound gained prominence for its utility in materials science. A pivotal 1999 patent (US6087520A) detailed its preparation using N,N-bis(trimethylsilyl)allylamine and dimethylethoxysilane, achieving yields >85%. Academically, it has been instrumental in studying:

  • Interfacial adhesion mechanisms: The amino-siloxane structure bridges organic polymers (e.g., epoxies) and inorganic fillers (e.g., silica).
  • Thermal stability: The disiloxane backbone confers resistance to degradation at elevated temperatures.

Fundamental Role in Organosilicon Chemistry

1,3-Bis(3-aminopropyl)tetramethyldisiloxane exemplifies the β-silicon effect, where silicon’s electronegativity stabilizes adjacent reactive centers. Its applications span:

  • Coupling agent: Enhances adhesion in glass-fiber-reinforced composites by forming Si-O-Si bonds with silica and hydrogen bonds with polymers.
  • Monomer: Serves as an end-capper in aminopropyl-terminated silicones, enabling synthesis of silicone-polyimide copolymers for electronics.
  • Surface modifier: Improves wettability and reduces agglomeration in nanoparticle-filled rubber composites.

The compound’s versatility stems from its dual functionality, enabling covalent bonding across dissimilar materials. For instance, in epoxy molding compounds, it acts as a curing agent, forming crosslinks via amine-epoxide reactions while anchoring silica fillers.

Synthesis and Reaction Chemistry

Industrial Synthesis Pathways

The primary industrial method involves a two-step hydrosilylation-desilylation process:

  • Hydrosilylation: Allylamine derivatives react with dimethylethoxysilane in the presence of a platinum catalyst.
  • Desilylation: Ethanol and acid catalysts cleave trimethylsilyl protecting groups, yielding the final product.

A representative reaction is:
$$
\text{N,N-bis(trimethylsilyl)allylamine} + \text{dimethylethoxysilane} \xrightarrow{\text{H}2\text{PtCl}6} \text{Intermediate} \xrightarrow{\text{C}2\text{H}5\text{OH}} \text{1,3-Bis(3-aminopropyl)tetramethyldisiloxane}
$$
This method minimizes β-isomer formation, ensuring >95% γ-aminopropyl substitution.

Functional Group Reactivity

The compound participates in three key reactions:

  • Silanol condensation: Hydrolyzes in aqueous environments to form silanol (-Si-OH), which reacts with hydroxylated surfaces (e.g., glass, metals).
  • Amine-epoxide curing: Primary amines open epoxy rings, forming crosslinked networks in adhesives.
  • Urea/urethane formation: Reacts with isocyanates to create siloxane-urea copolymers for high-performance elastomers.

Applications in Advanced Materials

Composite Materials

In silica-reinforced tires, this silane reduces filler agglomeration, enhancing abrasion resistance by 12.4% and lowering rolling resistance. For fiberglass composites, it improves interfacial shear strength by 30–50% compared to non-treated fibers.

Electronics and Coatings

As a monomer in silicone-epoxy hybrids, it enables materials with:

  • Dielectric constants < 3.0 for microelectronic encapsulation.
  • Thermal stability up to 250°C, critical for high-power devices.

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (78.1%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (21.9%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (20.95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (30.48%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2469-55-8

Wikipedia

1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane

General Manufacturing Information

All other basic organic chemical manufacturing
Utilities
1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-: ACTIVE

Dates

Modify: 2023-08-15

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